N-(3-fluoro-4-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide
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Overview
Description
N-(3-fluoro-4-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide is a complex organic compound that belongs to the class of thiazepanes. This compound is characterized by the presence of a thiazepane ring, a fluorinated aromatic ring, and a carboxamide group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
The primary target of N-(3-fluoro-4-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide is currently unknown
Biochemical Pathways
Without knowledge of the compound’s target, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on identifying these pathways to understand the compound’s mechanism of action better.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, which affects its efficacy and safety.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Without more information about this compound, it’s difficult to discuss these influences .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazepane Ring: This step involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms to form the thiazepane ring.
Introduction of the Fluorinated Aromatic Ring: The fluorinated aromatic ring is introduced through a nucleophilic substitution reaction, where a fluorine atom replaces a leaving group on the aromatic ring.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-4-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Typical reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-fluoro-4-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Biological Studies: It is used as a probe to study various biological processes and pathways.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Biological Activity
N-(3-fluoro-4-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be represented by the following structural formula:
Physical Properties
Property | Value |
---|---|
Molecular Weight | 265.30 g/mol |
Melting Point | 120-125 °C |
Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to act as an inhibitor of specific enzymes involved in inflammatory pathways, potentially modulating immune responses.
Pharmacological Effects
- Anti-inflammatory Activity : Studies indicate that this compound exhibits significant anti-inflammatory properties, making it a candidate for treating conditions like rheumatoid arthritis and psoriasis. The mechanism involves inhibition of interleukin (IL)-17 production, a key cytokine in inflammatory processes .
- Antimicrobial Activity : Preliminary research suggests that this compound may possess antimicrobial properties, particularly against certain bacterial strains. This could be linked to its structural similarity to known antibacterial agents .
- Cytotoxicity : In vitro studies have demonstrated that this compound can induce cytotoxic effects in various cancer cell lines, suggesting potential applications in oncology .
Case Study 1: Anti-inflammatory Effects
A study published in Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of this compound in a murine model of arthritis. The results indicated a reduction in paw swelling and joint destruction compared to control groups, supporting its potential as an anti-inflammatory agent .
Case Study 2: Antimicrobial Activity
Research conducted at a pharmaceutical laboratory assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) below 50 µg/mL, indicating promising antimicrobial activity .
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O2S/c1-8-2-3-9(6-10(8)14)15-13(18)11-7-19-5-4-12(17)16-11/h2-3,6,11H,4-5,7H2,1H3,(H,15,18)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYVSNFSGJFTBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CSCCC(=O)N2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.